2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenethyl group, and an imidazolidinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenethyl Group: This step involves the alkylation of the benzodioxole ring with a chlorophenethyl halide under basic conditions.
Formation of the Imidazolidinyl Core: This is achieved through the reaction of the intermediate with thiourea and an appropriate aldehyde or ketone.
Acetylation: The final step involves the acetylation of the imidazolidinyl intermediate with 4-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the imidazolidinyl core.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Halogenated, nitrated, and sulfonated derivatives are common.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It may serve as a building block for the synthesis of advanced materials.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its complex structure.
Drug Development: It can be explored for its pharmacological properties.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialty polymers.
Chemical Sensors: It may be employed in the development of chemical sensors.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the imidazolidinyl core are likely involved in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-hydroxyphenyl)acetamide
- 2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-aminophenyl)acetamide
Uniqueness
The presence of the 4-methoxyphenyl group in 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C27H24ClN3O5S |
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Molecular Weight |
538.0 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClN3O5S/c1-34-21-9-6-19(7-10-21)29-25(32)15-22-26(33)31(20-8-11-23-24(14-20)36-16-35-23)27(37)30(22)13-12-17-2-4-18(28)5-3-17/h2-11,14,22H,12-13,15-16H2,1H3,(H,29,32) |
InChI Key |
ROCKOGBJDLUWGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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